molecular formula C14H23N3O2S B15315572 tert-butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate

tert-butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate

Cat. No.: B15315572
M. Wt: 297.42 g/mol
InChI Key: FVASXYPPKIKZMI-UHFFFAOYSA-N
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Description

tert-Butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate is a complex organic compound that features a pyrazole ring substituted with a sulfanyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then reacted with 1-methyl-4-sulfanyl-1H-pyrazole under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for industrial use. This would include optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

tert-Butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and piperidine moieties. These interactions can modulate biological pathways and result in various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
  • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the pyrazole ring and the presence of both a sulfanyl group and a piperidine ring. This combination of functional groups provides distinct chemical properties and potential biological activities compared to similar compounds .

Properties

Molecular Formula

C14H23N3O2S

Molecular Weight

297.42 g/mol

IUPAC Name

tert-butyl 2-(1-methyl-4-sulfanylpyrazol-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C14H23N3O2S/c1-14(2,3)19-13(18)17-8-6-5-7-10(17)12-11(20)9-16(4)15-12/h9-10,20H,5-8H2,1-4H3

InChI Key

FVASXYPPKIKZMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=NN(C=C2S)C

Origin of Product

United States

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